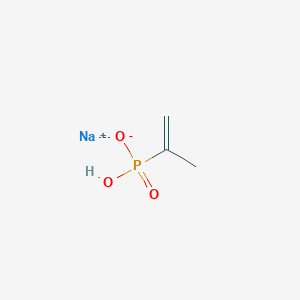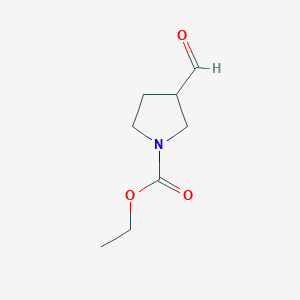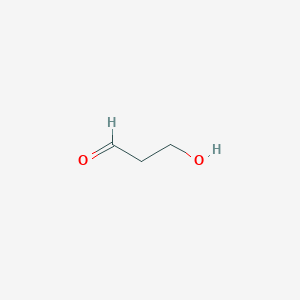
4-Bromooxazole
Übersicht
Beschreibung
4-Bromooxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It has been used in several scientific research studies due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Covalent Ligand Discovery and Anti-Cancer Drug Development : 3-bromo-4,5-dihydroxazole targets reactive cysteines in the human proteome, showing potential for covalent ligand discovery and anti-cancer drug development (Byun et al., 2023).
Protein Crystallography : 4-Bromopyrazole, a related compound, is identified as a low-cost, safe compound for experimental phase determination in protein crystallography (Bauman et al., 2016).
Antioxidants and Antihypoxic Agents : Derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have potential as antioxidants and antihypoxic agents, useful in drug development and plant protection products (Bigdan, 2021).
Synthesis of 2-Aryl- and 5-Alkyl-2-aryloxazoles : A method for preparing 2-Aryl- and 5-Alkyl-2-aryloxazoles from 2-aryl-5-bromooxazoles is effective, with potential applications in the synthesis of 5-deuterio derivatives and alkyl halides (Kashima & Arao, 1989).
Suzuki-Miyaura Coupling : A scalable, highly regioselective C-4 bromination method using DMF as solvent leads to efficient 4-bromooxazoles for Suzuki-Miyaura coupling with arylboronic acids (Li et al., 2007).
Quality Assurance in Medicine Production : A method for determining related impurities in bromide 1-(-phenylethyl)-4-amino-1,2,4-triazole tablets ensures high-quality medicine production (Derevianko & Skoryna, 2020).
Bromodomain Inhibitors : 3,5-dimethylisoxazole derivatives, similar to 4-bromooxazole, show potential as potent bromodomain inhibitors, relevant in cancer treatment (Hewings et al., 2013).
Anti-inflammatory Treatments : 3,5-dimethylisoxazoles act as selective inhibitors of histone-bromodomain interaction, suggesting their use in antiproliferative and anti-inflammatory treatments (Hewings et al., 2011).
Zukünftige Richtungen
4-Bromooxazole is a valuable building block in chemical synthesis . Its utility has been demonstrated in the Suzuki–Miyaura cross-coupling reaction under parallel synthesis conditions . Future research may focus on exploring new synthetic routes and applications of this compound and its derivatives.
Wirkmechanismus
Target of Action
Oxazole derivatives, which include 4-bromooxazole, are known to interact with various enzymes and receptors of biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound’s bromine atom can participate in electrophilic aromatic substitution reactions . This property allows this compound to bind to its targets and induce changes in their function.
Biochemical Pathways
Oxazole derivatives are known to influence various biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions depend on the specific targets involved and can lead to a variety of biological responses.
Pharmacokinetics
The presence of heteroatoms in the oxazole core structure can enhance the pharmacokinetic properties of molecules . These properties can influence the bioavailability of this compound, affecting its efficacy and safety profile.
Eigenschaften
IUPAC Name |
4-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240598-57-5 | |
| Record name | 4-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 4-bromooxazole derivatives described in the research significant?
A1: The research highlights a novel method for synthesizing this compound derivatives with high regioselectivity. [] This is important because 4-bromooxazoles are valuable building blocks for synthesizing more complex molecules, particularly in medicinal chemistry and material science. The described method uses dimethylformamide (DMF) as the solvent, which proved crucial in achieving a significantly improved ratio of C-4 to C-2 bromination. This regioselective bromination at the C-4 position is advantageous because it allows for further functionalization through Suzuki–Miyaura coupling reactions with various arylboronic acids, broadening the scope of potential compounds that can be synthesized. []
Q2: Besides its role in regioselective bromination, are there other notable findings regarding the synthesis described in the research?
A2: Yes, the research also introduces a straightforward and efficient method for purifying the synthesized compounds. [] This method utilizes triethylamine to effectively remove residual palladium and iron catalysts, reducing their levels to less than 10 ppm. This purification step is essential for ensuring the purity of the final this compound derivatives and preventing potential interference from catalyst residues in subsequent reactions or applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



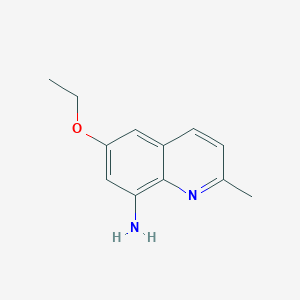

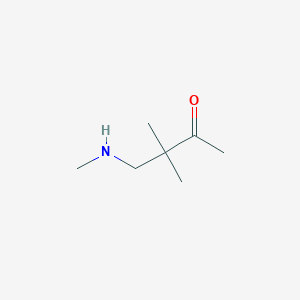
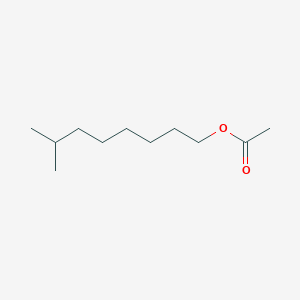
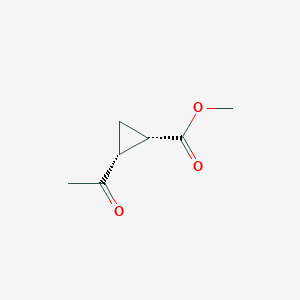
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
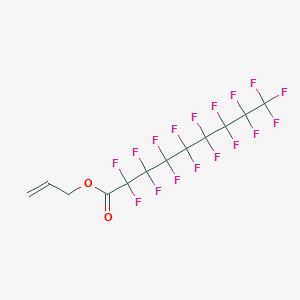

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
